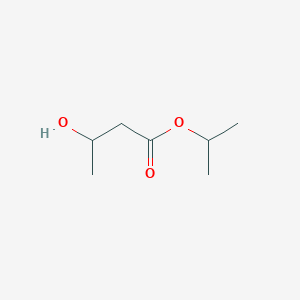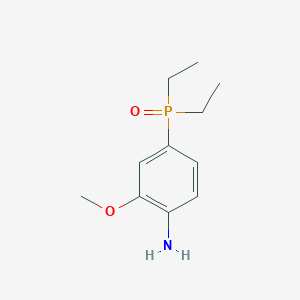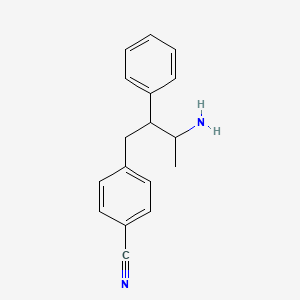
4-(3-Amino-2-phenylbutyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-2-phenylbutyl)benzonitrile is an organic compound that belongs to the class of benzonitriles Benzonitriles are characterized by the presence of a cyano group (-C≡N) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-2-phenylbutyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The reaction conditions often include the use of a catalyst and specific temperature settings to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitriles can be achieved through the ammoxidation of toluene, ammonia, and air . This method is advantageous due to its scalability and cost-effectiveness. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of benzonitriles .
化学反应分析
Types of Reactions: 4-(3-Amino-2-phenylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
科学研究应用
4-(3-Amino-2-phenylbutyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
作用机制
The mechanism of action of 4-(3-Amino-2-phenylbutyl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and covalent bonds with target molecules, influencing their structure and function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
- 4-(3-Aminophenyl)benzonitrile
- 4-(Morpholinomethyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison: 4-(3-Amino-2-phenylbutyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Compared to other benzonitriles, it may exhibit enhanced stability and specificity in its interactions with biological targets .
属性
CAS 编号 |
605681-90-1 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
4-(3-amino-2-phenylbutyl)benzonitrile |
InChI |
InChI=1S/C17H18N2/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,13,17H,11,19H2,1H3 |
InChI 键 |
UPXRIEOOLUUVGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


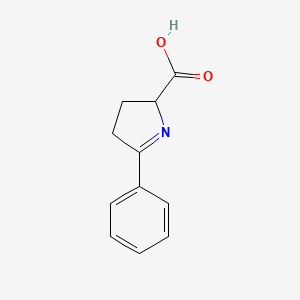
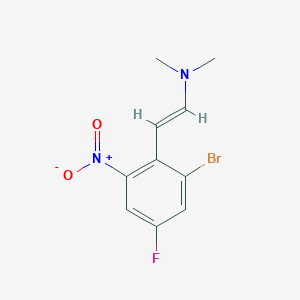
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)

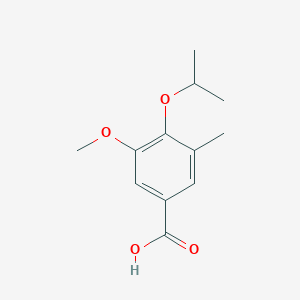
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
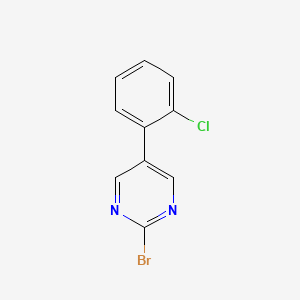
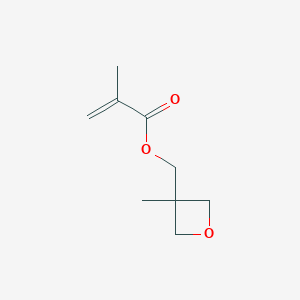
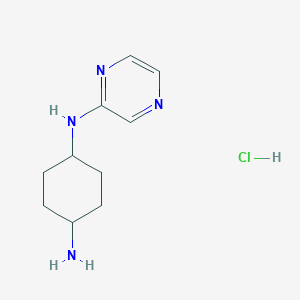


![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)
